

## Spectroscopic Profile of N-Carbethoxy-Lthreonine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Carbethoxy-L-threonine	
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This technical guide provides a comprehensive overview of the available spectroscopic data for **N-Carbethoxy-L-threonine** (N-(Ethoxycarbonyl)-L-threonine). Due to the limited availability of direct experimental spectra for this specific derivative, this document presents a combination of experimental data for a closely related compound and predicted data based on the parent molecule, L-threonine. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

## Mass Spectrometry (MS)

The mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine provides critical information for the identification and structural elucidation of **N-Carbethoxy-L-threonine**. The derivatization is a common technique used to increase the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.

# Experimental Protocol: Derivatization for GC-MS Analysis

A common method for the derivatization of amino acids for GC-MS analysis involves the formation of N-ethoxycarbonyl amino acid ethyl esters. This is typically achieved through a one-step process at room temperature using ethyl chloroformate in an ethanol-pyridine mixture. This procedure converts the polar amino and carboxylic acid groups into their more volatile ester and carbamate forms.



#### **Data Presentation:**

Table 1: Key Mass Fragments for N(O,S)-Ethoxycarbonylethyl Ester of Threonine

m/z	Proposed Fragment Ion	Description
219	[M]+	Molecular Ion
175	[M - C2H5OH]+	Loss of ethanol from the ethyl ester group
146	[M - COOC2H5]+	Loss of the ethoxycarbonyl group
116	Further fragmentation	_
102	Further fragmentation	_
74	Fragment characteristic of the threonine backbone	_
45	[C2H5O]+	Fragment corresponding to the ethoxy group

Note: The fragmentation pattern is based on the electron ionization (EI) mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Direct experimental NMR data for **N-Carbethoxy-L-threonine** is not readily available in the public domain. However, the <sup>1</sup>H and <sup>13</sup>C NMR spectra can be predicted based on the well-established spectral data of the parent compound, L-threonine, and the known chemical shifts of the N-ethoxycarbonyl group.

#### Predicted <sup>1</sup>H NMR Data

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **N-Carbethoxy-L-threonine** 



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ηα	4.2 - 4.4	d	~2-3
Ηβ	4.1 - 4.3	m	
Ну (СН3)	1.2 - 1.4	d	~6-7
NH	5.0 - 5.5	d	~8-9
OCH2CH3	4.0 - 4.2	q	~7
OCH2CH3	1.1 - 1.3	t	~7

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.

#### Predicted <sup>13</sup>C NMR Data

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for N-Carbethoxy-L-threonine

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)	172 - 175
C=O (Carbethoxy)	156 - 158
Cα	59 - 61
Сβ	67 - 69
Су (СН3)	19 - 21
OCH2CH3	61 - 63
OCH2CH3	14 - 16

Note: These are estimated chemical shifts. Actual experimental values may differ.

## **Experimental Protocol: NMR Spectroscopy**



For acquiring NMR spectra, the following general protocol would be employed:

- Sample Preparation: Dissolve a few milligrams of **N-Carbethoxy-L-threonine** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

## Infrared (IR) Spectroscopy

Similar to the NMR data, a definitive experimental IR spectrum for **N-Carbethoxy-L-threonine** is not widely published. The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

#### **Predicted IR Data**

Table 4: Predicted Characteristic IR Absorption Bands for N-Carbethoxy-L-threonine

Wavenumber (cm⁻¹)	Functional Group	Vibration
3300 - 3500	О-Н	Stretching (Alcohol)
3200 - 3400	N-H	Stretching (Amide)
2850 - 3000	С-Н	Stretching (Aliphatic)
1730 - 1750	C=O	Stretching (Ester of Carboxyl)
1690 - 1720	C=O	Stretching (Carbamate)
1510 - 1550	N-H	Bending (Amide II)
1200 - 1300	C-O	Stretching (Ester and Carboxylic Acid)
1000 - 1100	C-O	Stretching (Alcohol)



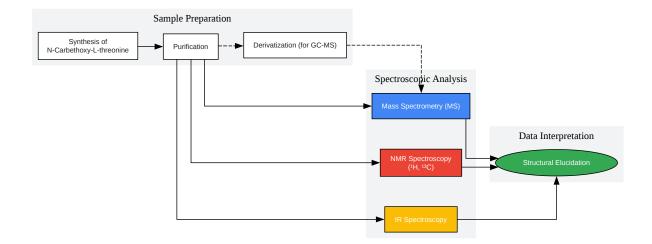
#### **Experimental Protocol: IR Spectroscopy**

A standard procedure for obtaining an IR spectrum would be:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **N-Carbethoxy-L-threonine**.





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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **N-Carbethoxy-L-threonine**. For definitive structural confirmation, it is highly recommended to acquire experimental data for the purified compound and perform a thorough analysis, including two-dimensional NMR experiments.

To cite this document: BenchChem. [Spectroscopic Profile of N-Carbethoxy-L-threonine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15185626#spectroscopic-data-nmr-ir-ms-of-n-carbethoxy-l-threonine]

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